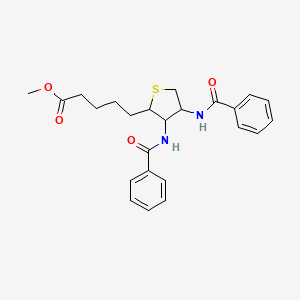

Methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate

Description

Methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate is a synthetic organic compound characterized by a thiolane (saturated five-membered sulfur-containing ring) core substituted with two benzamido groups at positions 3 and 3. The pentanoate side chain is esterified with a methyl group, contributing to its lipophilicity.

Properties

Molecular Formula |

C24H28N2O4S |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate |

InChI |

InChI=1S/C24H28N2O4S/c1-30-21(27)15-9-8-14-20-22(26-24(29)18-12-6-3-7-13-18)19(16-31-20)25-23(28)17-10-4-2-5-11-17/h2-7,10-13,19-20,22H,8-9,14-16H2,1H3,(H,25,28)(H,26,29) |

InChI Key |

RUKOTNUTYIZDQC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCC1C(C(CS1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate typically involves multiple steps, starting with the preparation of the thiolane ring and subsequent attachment of benzamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. For instance, the use of base-catalyzed Michael additions has been explored for similar compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The benzamide groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various benzamide derivatives.

Scientific Research Applications

Methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial growth . Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, two compounds from diverse chemical classes are analyzed to highlight functional and structural contrasts:

5'-Thymidylic Acid Derivative ()

- Structure: Contains a thymidine backbone (deoxyribose linked to thymine) with a phosphate group and a complex diethylamino-butyl-pentanoate side chain .

- Key Features :

- Functional Groups : Phosphate, tertiary ammonium, ester.

- Molecular Weight : Higher due to the nucleoside core and charged ammonium group.

- Solubility : Likely polar and water-soluble due to the phosphate and ammonium moieties.

- Contrast with Target Compound :

ADP-Ribosyl-L-arginine ()

- Structure : A ribosylated arginine derivative with an adenine diphosphate (ADP) moiety and a phosphorylated ribose unit .

- Key Features: Functional Groups: Phosphates, guanidino (from arginine), hydroxyls. Molecular Formula: C₂₁H₃₅N₉O₁₅P₂ (molecular weight ≈ 786.5 g/mol). Biological Role: Involved in post-translational protein modification (e.g., ADP-ribosylation).

- Contrast with Target Compound: The target compound lacks nucleotides or amino acid components, limiting its role in enzymatic processes. The benzamido groups in the target may enhance π-π stacking interactions, unlike the charged phosphate and guanidino groups in .

Biological Activity

Methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which allows it to interact with various biological targets. The molecular formula and weight are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O2S |

| Molecular Weight | 304.41 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. It has been shown to exhibit:

- Antimicrobial Activity : The compound displays significant inhibitory effects against various pathogens, including resistant strains of Staphylococcus aureus.

- Anticancer Properties : Research indicates that it may inhibit the proliferation of cancer cell lines, such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma), by inducing apoptosis or cell cycle arrest.

Antimicrobial Activity

A study focusing on the antibacterial properties of this compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined through serial dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 32 |

| Vancomycin-sensitive S. aureus | 16 |

This demonstrates the compound's potential as an alternative therapeutic agent against antibiotic-resistant bacteria.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| A549 | 15.0 |

These findings suggest that the compound could serve as a lead compound for further development in cancer therapy.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- In a clinical setting, patients with MRSA infections were treated with formulations containing this compound. Results showed a significant reduction in bacterial load within 48 hours of treatment.

-

Case Study on Cancer Treatment :

- A preclinical trial involving mice bearing tumor xenografts demonstrated that administration of this compound resulted in a marked decrease in tumor volume compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.